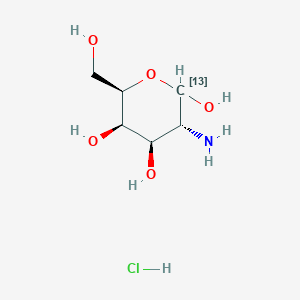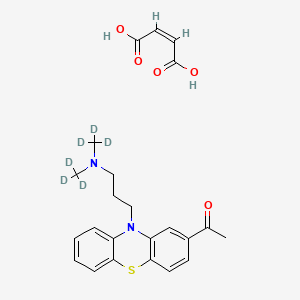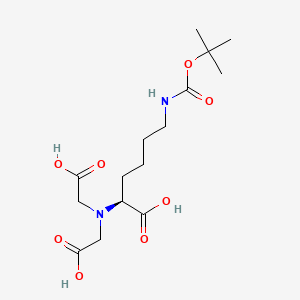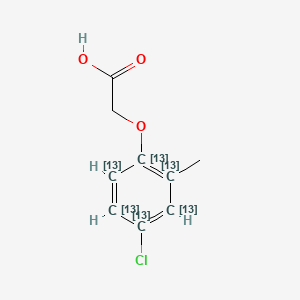
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is a labeled form of D-galactosamine, an amino sugar derived from galactose. This compound is often used in scientific research due to its unique properties, including its ability to act as a hepatotoxic agent. The 13C labeling allows for detailed metabolic studies and tracing in biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride typically involves the incorporation of the 13C isotope into the D-galactosamine moleculeThe hydrochloride form is then obtained by reacting the labeled D-galactosamine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other isotopically labeled compounds. These methods often involve microbial fermentation or chemical synthesis, followed by purification processes to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the effects of hepatotoxic agents on liver cells.
Medicine: Used in research to develop treatments for liver diseases and to understand the mechanisms of liver injury.
Industry: Employed in the production of isotopically labeled compounds for various applications.
Wirkmechanismus
The mechanism of action of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride involves its incorporation into cellular pathways where it inhibits RNA synthesis. This inhibition occurs through the depletion of uridine diphosphate hexosamines, which are essential for RNA production. The compound also generates free radicals, leading to oxidative stress and liver cell damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-glucosamine hydrochloride: Another amino sugar used in similar research applications.
N-acetyl-D-galactosamine: A derivative of D-galactosamine with acetylation at the amino group.
D-mannosamine hydrochloride: An amino sugar similar to D-galactosamine but derived from mannose.
Uniqueness
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research focused on understanding complex biochemical pathways and the effects of hepatotoxic agents .
Eigenschaften
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-LTQBQVEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)









